Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine

描述

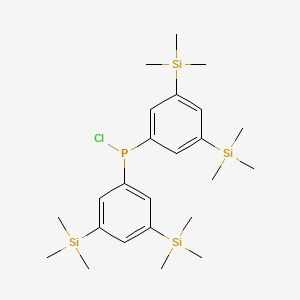

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is an organophosphorus compound characterized by two 3,5-bis(trimethylsilyl)phenyl substituents attached to a central phosphorus atom, with one chloride ligand. The trimethylsilyl (TMS) groups confer significant steric bulk and electron-donating properties, making this compound a valuable ligand in asymmetric catalysis and organometallic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

化学反应分析

Types of Reactions

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorophosphine group can be substituted with other nucleophiles, such as amines or alcohols, to form new phosphine derivatives.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.

Reduction Reactions: Reduction of this compound can yield phosphine hydrides, which have applications in catalysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Phosphine derivatives with various functional groups.

Oxidation Reactions: Phosphine oxides.

Reduction Reactions: Phosphine hydrides.

科学研究应用

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The compound’s unique structure allows it to stabilize reactive intermediates and facilitate efficient catalysis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Electronic and Steric Effects

The electronic and steric profiles of substituents on arylphosphines critically influence their reactivity. Key comparisons include:

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine (CAS 142421-57-6)

- Molecular Formula : C₁₆H₆ClF₁₂P

- Molecular Weight : 492.63 g/mol

- Melting Point : 25–29°C

- Substituent Properties : The trifluoromethyl (CF₃) groups are strongly electron-withdrawing, enhancing the Lewis acidity of the phosphorus center. This increases reactivity in nucleophilic substitution reactions but reduces steric bulk compared to TMS groups.

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine Derivatives

- Example Compound: (S)-6,6'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine Molecular Formula: C₆₄H₉₆O₄P₂Si₈ Molecular Weight: 1216.08 g/mol Properties: The TMS groups provide steric shielding and electron donation, stabilizing metal complexes and enabling enantioselective catalysis. This compound is used as a chiral ligand in asymmetric synthesis .

Comparison Table

| Property | This compound Derivatives | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine |

|---|---|---|

| Substituent Type | Trimethylsilyl (electron-donating, bulky) | Trifluoromethyl (electron-withdrawing, less bulky) |

| Lewis Acidity | Lower (due to electron donation) | Higher |

| Steric Hindrance | High | Moderate |

| Typical Applications | Asymmetric catalysis, ligand design | Reactive intermediates, catalysis in polar media |

Broader Context: Substituent Trends in Organophosphorus Compounds

- Phosphate Esters (): Compounds like trimethylphenyl phosphate (TMPP) and cresyl diphenyl phosphate (CDPP) demonstrate how aryl substituents influence flame-retardant properties. Bulkier groups (e.g., cresyl) enhance thermal stability but reduce volatility.

- Metal Complexes (): Bulky silyl ligands (e.g., bis(trimethylsilyl)amido strontium) stabilize low-oxidation-state metals, paralleling the role of TMS groups in chlorophosphines for metal coordination .

Case Study: Catalytic Performance

- TMS-Substituted Ligands : The extreme steric bulk of TMS groups in this compound derivatives creates rigid chiral environments, critical for high enantioselectivity in hydrogenation and cross-coupling reactions .

- CF₃-Substituted Analogs : The electron-deficient phosphorus center in Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine facilitates faster oxidative addition in palladium-catalyzed reactions but may require careful handling due to higher reactivity .

生物活性

Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine (CHClPSi), a chlorophosphine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, including two bulky trimethylsilyl groups which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of chlorophosphine with 3,5-bis(trimethylsilyl)phenyl lithium or other suitable nucleophiles. The following general procedure outlines the synthesis:

-

Reagents :

- 3,5-bis(trimethylsilyl)phenyl lithium

- Chlorophosphine

- Solvent (e.g., THF or diethyl ether)

-

Procedure :

- Under an inert atmosphere, the lithium reagent is prepared by reacting 3,5-bis(trimethylsilyl)phenyl bromide with lithium.

- The chlorophosphine is added dropwise to the lithium reagent at low temperatures.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours.

- The product is purified using standard techniques such as extraction and chromatography.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Phosphorus-containing compounds are known to exhibit diverse biological effects, including antimicrobial and anticancer properties. The bulky trimethylsilyl groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that chlorophosphines can possess significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. In a comparative study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 µg/mL to 4 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Chlorophosphines have been explored for their anticancer activities. Research indicates that certain phosphorous compounds can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS). The unique structure of this compound may facilitate interactions with cellular targets involved in cancer progression.

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of several chlorophosphines against both gram-positive and gram-negative bacteria. This compound demonstrated potent activity against S. aureus with an MIC value comparable to standard antibiotics . -

Cytotoxicity Assays :

In vitro cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity was assessed using standard MTT assays which measure cell viability .

Data Summary

| Compound Name | Structure | MIC (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | CHClPSi | 1-4 | 10-20 |

| Related Chlorophosphines | Various | 2-8 | 15-30 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine?

- Methodology : The synthesis typically involves reacting 3,5-bis(trimethylsilyl)phenyllithium or Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions. For example, analogous routes for substituted arylchlorophosphines involve stepwise lithiation of aryl groups followed by quenching with PCl₃ .

- Key Considerations : Strict anhydrous conditions are required due to the compound’s sensitivity to moisture. Purification via vacuum distillation or recrystallization is recommended to achieve high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- ³¹P NMR : A singlet near δ 15–20 ppm confirms the absence of oxidized byproducts (e.g., phosphine oxides).

- X-ray Crystallography : Resolves steric effects from the bulky 3,5-bis(trimethylsilyl)phenyl groups and verifies bond angles/lengths .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, and Si .

Q. What precautions are necessary for handling and storage?

- Handling : Use gloveboxes or Schlenk lines under nitrogen/argon. Avoid contact with air or moisture to prevent hydrolysis to phosphine oxides .

- Storage : Store in flame-sealed ampules or air-tight containers at –20°C. Desiccants like molecular sieves are critical for long-term stability .

Advanced Research Questions

Q. How does the steric bulk of 3,5-bis(trimethylsilyl)phenyl groups influence catalytic activity in asymmetric hydrogenation?

- Mechanistic Insight : The trimethylsilyl groups create a rigid, cone-shaped geometry around phosphorus, enhancing enantioselectivity by restricting substrate access to specific coordination sites. This is observed in Rh-catalyzed hydrogenations, where analogous ligands achieve >90% ee .

- Experimental Design : Compare turnover frequencies (TOFs) and enantiomeric excess (ee) with less bulky analogs (e.g., 3,5-dimethylphenyl derivatives) to isolate steric effects .

Q. What strategies mitigate ligand degradation during palladium-catalyzed allylic alkylation?

- Stabilization Approaches :

- Additives : Triethylamine or BHT (butylated hydroxytoluene) scavenge reactive intermediates (e.g., HCl) that accelerate ligand decomposition.

- Solvent Optimization : Use non-polar solvents (toluene, hexane) to reduce ligand solubility and minimize side reactions .

- Case Study : In Pd-catalyzed allylic alkylation, ligand half-life increased from 12 h to 48 h with 5 mol% BHT .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at phosphorus and electron-withdrawing effects of trimethylsilyl groups. For example, reduced HOMO energy (–6.8 eV) correlates with slower oxidative addition in Suzuki-Miyaura couplings .

- Validation : Compare computed activation barriers with experimental kinetics (e.g., Arrhenius plots) to refine models .

Q. Notes

属性

IUPAC Name |

bis[3,5-bis(trimethylsilyl)phenyl]-chlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42ClPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDOPNHGCZDVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42ClPSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700291 | |

| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159418-75-4 | |

| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。